(1R,8S)-4,10-dioxapentacyclo[6.3.1.02,7.03,5.09,11]dodecane
Description
Properties
IUPAC Name |
(1R,8S)-4,10-dioxapentacyclo[6.3.1.02,7.03,5.09,11]dodecane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-4-3-2-6-10(11-6)7(3)5(1)9-8(4)12-9/h3-10H,1-2H2/t3?,4-,5+,6?,7?,8?,9?,10?/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQQUFAMSJAKLNB-KPYRZFDDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C3CC4C(C3C1C5C2O5)O4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2C3CC4C(C3[C@@H]1C5C2O5)O4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Dicyclopentadiene diepoxide is typically prepared through the epoxidation of dicyclopentadiene. One common method involves using hydrogen peroxide as the oxidant and cross-linked H3PW12O40/SiO2 as the catalyst. The optimal reaction conditions include using chloroform as the solvent, a catalyst amount of 0.6 g (30% w/w), a molar ratio of dicyclopentadiene to hydrogen peroxide of 1:3, a reaction temperature of 60°C, and a reaction time of 12 hours. Under these conditions, the conversion of dicyclopentadiene is 68.9%, with a selectivity to dicyclopentadiene diepoxide of 97.2% .
Chemical Reactions Analysis
Dicyclopentadiene diepoxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex epoxy compounds.
Reduction: Reduction reactions can convert the epoxy groups into hydroxyl groups.
Substitution: The epoxy groups can undergo nucleophilic substitution reactions, forming different derivatives.
Common reagents used in these reactions include hydrogen peroxide for oxidation and lithium aluminum hydride for reduction . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Epoxy Resins
DCPD diepoxide is primarily utilized as an intermediate for synthesizing epoxy resins. These resins are known for their excellent mechanical properties, thermal stability, and chemical resistance.
- Mechanism of Action : The compound can react with various hardeners to form crosslinked networks that enhance the strength and durability of the resulting materials .
- Case Study : Research has shown that DCPD diepoxide-based epoxy formulations exhibit superior adhesion and impact resistance compared to traditional epoxy systems .
Plasticizers
The compound serves as a plasticizer in polymer formulations, improving flexibility and processability.
- Impact on Properties : By incorporating DCPD diepoxide into polymer matrices, manufacturers can achieve desirable mechanical properties without compromising thermal stability .
- Research Findings : Studies indicate that DCPD diepoxide enhances the low-temperature performance of polymers used in automotive applications .
Protective Coatings
Due to its reactivity and ability to form durable films, DCPD diepoxide is employed in protective coatings.
- Performance Characteristics : Coatings formulated with this compound demonstrate excellent resistance to moisture, chemicals, and UV radiation.
- Application Examples : It is used in industrial settings for coating machinery and equipment to extend their lifespan .
Feasible Synthetic Pathways
The synthesis of DCPD diepoxide typically involves the epoxidation of dicyclopentadiene using oxidizing agents such as hydrogen peroxide in the presence of catalysts like tungstic acid.
| Synthetic Route | Catalyst | Yield (%) |
|---|---|---|
| Epoxidation with H2O2 | Tungstic Acid | 85% |
| Ring-opening polymerization | Lewis Acid | 90% |
Biochemical Pathways
The primary biochemical pathway involving DCPD diepoxide is its oxidation with hydrogen peroxide over a catalyst system that enhances yield and selectivity for desired products .
Analytical Techniques
Common analytical methods used to characterize DCPD diepoxide include:
- Nuclear Magnetic Resonance (NMR) : Provides insights into the molecular structure.
- Gas Chromatography-Mass Spectrometry (GC-MS) : Used for quantifying the compound in various formulations.
- Fourier Transform Infrared Spectroscopy (FTIR) : Assists in identifying functional groups present in the compound.
Mechanism of Action
The mechanism of action of dicyclopentadiene diepoxide involves the epoxy groups reacting with curing agents or other reactive compounds to form a three-dimensional network structure. This network provides the resulting epoxy resin with improved mechanical properties, such as increased strength and durability . The molecular targets and pathways involved in these reactions are primarily the epoxy groups and the reactive sites on the curing agents.
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Findings
Synthetic Efficiency : The target compound’s synthesis outperforms many polycyclic analogs in yield and scalability due to its Zn(Cu)-catalyzed route under mild conditions . In contrast, halogenated/epoxidized tricyclic systems (e.g., ) likely require complex multi-step syntheses.
Thermal Performance : The pentacyclic framework of the target compound provides superior thermal stability compared to linear alkanes like n-decane, which undergo pyrolysis at lower temperatures (~350°C). Density functional theory (DFT) studies suggest that strained polycyclics decompose via distinct pathways, releasing energy more efficiently .
Structural Influence on Applications :
- The oxygen atoms in the target compound enhance polarity and combustion efficiency, making it ideal for endothermic fuels.
- Halogenated tricyclics () exhibit rigid conformations (envelope/boat-sofa) suitable for crystallography studies but lack direct fuel applications .
Biological Activity
(1R,8S)-4,10-dioxapentacyclo[6.3.1.02,7.03,5.09,11]dodecane, commonly referred to as dicyclopentadiene diepoxide (DCPD diepoxide), is a complex organic compound with significant potential in various scientific fields, particularly in biology and medicine. Its unique structural properties make it a valuable intermediate in the synthesis of biologically active molecules and pharmaceutical compounds.
- Molecular Formula : C10H12O2
- Molecular Weight : 168.20 g/mol
- IUPAC Name : 4,10-dioxapentacyclo[6.3.1.02,7.03,5.09,11]dodecane
- Solubility : Soluble in organic solvents such as benzene and acetone; limited solubility in water (approximately 1.4%) .
The biological activity of DCPD diepoxide is primarily attributed to its ability to form crosslinked structures through its epoxide groups, allowing it to interact with various biological macromolecules such as proteins and nucleic acids. This interaction can lead to modifications that influence cellular processes.
Key Mechanisms:
- Epoxidation Reactions : DCPD diepoxide can undergo epoxidation reactions that modify the structure of other compounds, potentially enhancing their biological activity.
- Polymerization : The compound's bifunctionality enables it to participate in polymerization reactions, forming materials that may exhibit unique biological properties.
1. Pharmaceutical Development
DCPD diepoxide is utilized as a precursor in the synthesis of various pharmaceutical agents due to its reactivity and ability to form complex structures that can mimic biological molecules.
2. Drug Delivery Systems
The compound's capacity to form polymers makes it suitable for developing drug delivery systems that can encapsulate therapeutic agents and release them in a controlled manner.
Case Studies
Pharmacokinetics
The pharmacokinetic profile of DCPD diepoxide indicates moderate absorption characteristics with a tendency for rapid metabolism due to its reactive epoxide groups. Its solubility properties suggest that formulations may require optimization for effective bioavailability.
Q & A
Q. How can interdisciplinary approaches (e.g., materials science and pharmacology) expand the compound’s research applications?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
